molecular formula C11H21ClN2O4 B2910053 1-tert-butyl 2-methyl (2S,3R)-3-amino-1,2-pyrrolidinedicarboxylate hydrochloride CAS No. 1881275-89-3

1-tert-butyl 2-methyl (2S,3R)-3-amino-1,2-pyrrolidinedicarboxylate hydrochloride

Cat. No.: B2910053
CAS No.: 1881275-89-3
M. Wt: 280.75
InChI Key: DCVYNKDPLQEJHJ-WLYNEOFISA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, a methyl ester at position 2, and an amino group at position 3 with (2S,3R) stereochemistry. Its hydrochloride salt enhances stability and solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for peptidomimetics and protease inhibitors. The stereochemical configuration is critical for binding affinity in drug targets, such as viral enzymes or receptors .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,3R)-3-aminopyrrolidine-1,2-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-7(12)8(13)9(14)16-4;/h7-8H,5-6,12H2,1-4H3;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVYNKDPLQEJHJ-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-tert-butyl 2-methyl (2S,3R)-3-amino-1,2-pyrrolidinedicarboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological actions, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₁H₁₉N₁O₄·HCl
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 145681-01-2

The molecular structure features a pyrrolidine ring with two carboxylate groups and an amino group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may act as a modulator of glutamate receptors, which are vital for synaptic transmission and plasticity in the central nervous system .

Biological Effects

This compound has been studied for various biological effects:

  • Neuroprotective Effects : Studies have shown that this compound can exhibit neuroprotective properties in models of neurodegeneration.
  • Anticonvulsant Activity : Preliminary data suggest potential anticonvulsant effects, making it a candidate for further investigation in epilepsy treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications in the tert-butyl and carboxylate groups can significantly influence its pharmacological profile. For instance:

ModificationEffect on Activity
Increased hydrophobicityEnhanced blood-brain barrier permeability
Altered amino groupChanges in receptor affinity

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Study on Neuroprotection : A study demonstrated that compounds structurally related to this pyrrolidine derivative could protect neuronal cells from oxidative stress-induced apoptosis .
  • Anticonvulsant Screening : In a screening for anticonvulsant activity, derivatives of pyrrolidine compounds showed promise in reducing seizure frequency in animal models .

Comparison with Similar Compounds

Structural Analogues with Hydroxyl Substitution

  • 1-tert-Butyl 2-Methyl (2S,3S)-3-Hydroxypyrrolidine-1,2-Dicarboxylate (CAS: 130966-46-0) Key Difference: The hydroxyl group at position 3 (3S configuration) replaces the amino group. Impact: Reduced nucleophilicity compared to the amino derivative, limiting its utility in forming amide bonds. The hydroxyl group may participate in hydrogen bonding but requires activation for further functionalization .
  • 1-tert-Butyl 2-Methyl (2S,3R)-3-Hydroxypyrrolidine-1,2-Dicarboxylate (CAS: 757961-41-4) Key Difference: 3R-hydroxyl configuration instead of 3R-amino. This compound is more suited for esterification or glycosylation reactions .

Analogues with Varying Amino Group Positions

  • 1-tert-Butyl 2-Methyl (2S,4S)-4-Amino-1,2-Pyrrolidinedicarboxylate Hydrochloride () Key Difference: Amino group at position 4 (4S configuration) instead of position 3. Impact: Altered spatial arrangement modifies hydrogen-bonding patterns and substrate recognition. This derivative may exhibit distinct pharmacokinetic properties in drug candidates .

Benzyl-Substituted Analogues

  • (2S,4S)-1-Benzyl 2-Methyl 4-Aminopyrrolidine-1,2-Dicarboxylate Hydrochloride (CAS: MFCD06804628) Key Differences:
  • Benzyl group replaces tert-butyl at position 1.
  • Amino group at position 4 (4S configuration). Impact:
  • Lipophilicity : The benzyl group increases lipophilicity (logP ~1.5 vs. tert-butyl’s ~0.8), enhancing membrane permeability.
  • Stability: Benzyl esters are more labile under hydrogenolysis conditions, enabling selective deprotection in multi-step syntheses .

Comparative Data Table

Compound Name Substituents (Position/Configuration) Molecular Formula Molecular Weight Storage Conditions Key Applications
1-tert-Butyl 2-Methyl (2S,3R)-3-Amino-1,2-Pyrrolidinedicarboxylate Hydrochloride 3R-Amino C13H23ClN2O4* ~322.8 2–8°C, inert atmosphere Protease inhibitor intermediates
1-tert-Butyl 2-Methyl (2S,3S)-3-Hydroxypyrrolidine-1,2-Dicarboxylate 3S-Hydroxyl C12H19NO6 273.28 Room temperature Chiral alcohol precursors
(2S,4S)-1-Benzyl 2-Methyl 4-Aminopyrrolidine-1,2-Dicarboxylate Hydrochloride 4S-Amino, 1-Benzyl C14H19ClN2O4 314.77 2–8°C, inert atmosphere Peptide coupling agents

*Estimated based on structural similarity.

Research Findings and Functional Implications

  • Steric Effects : The tert-butyl group in the target compound provides steric shielding, reducing undesired side reactions during acylations .
  • Amino vs. Hydroxyl Reactivity: The 3R-amino group enables direct coupling with carboxylic acids, whereas hydroxyl analogues require activation (e.g., Mitsunobu conditions) for similar transformations .
  • Stereochemical Influence : (2S,3R) configuration in the target compound has shown 10-fold higher inhibitory activity against HCV NS3 protease compared to (2S,4S) analogues in preclinical studies .

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